molecular formula C22H29ClN4O3S2 B2566569 N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride CAS No. 1217081-56-5

N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride

Cat. No.: B2566569
CAS No.: 1217081-56-5
M. Wt: 497.07
InChI Key: GEZUHFVMKJHCNW-UHFFFAOYSA-N
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Description

N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride is a structurally complex molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a cyano group at position 3 and an isopropyl group at position 4. The benzamide moiety is further modified with a diethylsulfamoyl group at the para position, and the compound is stabilized as a hydrochloride salt, likely to enhance solubility for pharmacological applications.

Properties

IUPAC Name

N-(3-cyano-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(diethylsulfamoyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S2.ClH/c1-5-26(6-2)31(28,29)17-9-7-16(8-10-17)21(27)24-22-19(13-23)18-11-12-25(15(3)4)14-20(18)30-22;/h7-10,15H,5-6,11-12,14H2,1-4H3,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZUHFVMKJHCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C25H26ClN3OS
Molecular Weight 452.0 g/mol
CAS Number 1216378-24-3
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:

  • Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) : Research indicates that compounds with a tetrahydrothieno[2,3-c]pyridine nucleus exhibit inhibitory effects on hPNMT, which is crucial in the biosynthesis of epinephrine. This inhibition can lead to altered catecholamine levels in the central nervous system (CNS) .
  • α2-Adrenoceptor Affinity : The compound shows a significant affinity for α2-adrenoceptors. This interaction suggests potential applications in modulating neurotransmitter release and managing conditions such as hypertension and anxiety .

Neuropharmacological Effects

The neuropharmacological profile of the compound suggests it may have implications in treating CNS disorders. The ability to inhibit PNMT may result in lower epinephrine levels, which could be beneficial in conditions characterized by excessive adrenergic activity.

Case Studies and Research Findings

  • Study on hPNMT Inhibition : A study evaluated various tetrahydrothieno derivatives for their hPNMT inhibitory potency. The results indicated that structural modifications significantly impacted potency and selectivity towards hPNMT versus α2-adrenoceptors .
  • Potential Applications in CNS Disorders : Given its mechanism of action, the compound could be explored for therapeutic applications in anxiety disorders and hypertension management. Further clinical trials are needed to establish efficacy and safety profiles.

Comparison with Similar Compounds

Tetrahydrothieno[2,3-c]pyridine vs. Tetrahydroimidazo[1,2-a]pyridine

The target compound’s tetrahydrothieno[2,3-c]pyridine core differs from the tetrahydroimidazo[1,2-a]pyridine system in (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate). For example, the imidazo-pyridine derivative in includes electron-withdrawing nitro and phenethyl groups, which could enhance rigidity and intermolecular interactions compared to the isopropyl-substituted thieno-pyridine .

Substituent Effects on Bioactivity

  • Cyano Group: Both the target compound and the imidazo-pyridine derivative () feature cyano substituents, which are known to enhance metabolic stability and binding specificity in drug design.
  • Sulfamoyl vs. Carboxylate Esters : The diethylsulfamoyl group in the target compound contrasts with the dicarboxylate esters in . Sulfamoyl groups are often associated with enzyme inhibition (e.g., carbonic anhydrase), while carboxylate esters may serve as prodrug moieties or improve membrane permeability .

Functional Group Analogues

Benzamide Derivatives

The benzamide scaffold is shared with compounds in (N-((3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide) and (pesticide-related amides). Key differences include:

  • Diethylsulfamoyl vs.
  • Pesticide Amides : lists amides like N-(3,4-dichlorophenyl)propanamide (propanil), which lack complex heterocycles but share aromatic amide backbones. These are optimized for herbicidal activity, highlighting how substituent choice directs application (agricultural vs. therapeutic) .

Data Tables: Structural and Functional Comparisons

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes
Target Compound (Inferred) C₂₄H₂₈ClN₅O₃S₂ ~550 (estimated) Diethylsulfamoyl, cyano, isopropyl Potential therapeutic agent (inferred)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-... () C₂₈H₂₅N₅O₆ 549.54 Nitrophenyl, phenethyl, dicarboxylate Research compound (synthetic focus)
N-((3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide () C₂₀H₂₁N₅OS₂ 411.54 Carbamothioyl, cyano, isopropyl Research intermediate
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-... () C₂₃H₂₅N₃O₃ 391.46 Methoxy, dimethylaminomethyl Research use only
N-(3,4-dichlorophenyl)propanamide () C₉H₈Cl₂NO 218.08 Dichlorophenyl, propanamide Herbicide (propanil)

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